3-(1-Uracilyl)propyl bromide
Description
3-(1-Uracilyl)propyl bromide is a propyl bromide derivative featuring a uracil moiety attached to the propyl chain. The uracil substituent could confer specificity toward RNA-rich environments, such as viral genomes or rapidly dividing cells, distinguishing it from non-nucleobase-bearing propyl bromide derivatives.
Properties
CAS No. |
22917-77-7 |
|---|---|
Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.06g/mol |
IUPAC Name |
1-(3-bromopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9BrN2O2/c8-3-1-4-10-5-2-6(11)9-7(10)12/h2,5H,1,3-4H2,(H,9,11,12) |
InChI Key |
BBBZEPSNPDZFIZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)CCCBr |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights:
Target Specificity: Uracil-containing derivatives (e.g., this compound) may exhibit RNA-targeted activity, contrasting with non-nucleobase analogs like 3-(Boc-amino)propyl bromide, which lack inherent biomolecular recognition motifs.
Reactivity: Bromopropyl chains enable alkylation, but steric hindrance from bulky substituents (e.g., phenanthridine in 2-NLP-3) may reduce reaction rates compared to smaller groups (e.g., Boc-amino).
Therapeutic Potential: Hypoxia-targeted compounds (e.g., 2-NLP-3) highlight the importance of substituent choice in directing biological activity, a principle applicable to optimizing this compound for oncology or antiviral use.
Q & A
Q. How can this compound be functionalized for targeted drug delivery systems?
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